molecular formula C16H11BrF3N3O2 B12042993 N-(4-bromophenyl)-2-oxo-2-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}acetamide

N-(4-bromophenyl)-2-oxo-2-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}acetamide

Cat. No.: B12042993
M. Wt: 414.18 g/mol
InChI Key: LZIREUPZPIMYDA-ZVBGSRNCSA-N
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Description

N-(4-bromophenyl)-2-oxo-2-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}acetamide is a synthetic organic compound that features a bromophenyl group, a trifluoromethylbenzylidene moiety, and a hydrazinoacetamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-oxo-2-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}acetamide typically involves the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation: The hydrazone intermediate is then acylated with 4-bromophenylacetic acid chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-oxo-2-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted bromophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Potential use in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-oxo-2-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-oxo-2-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}acetamide
  • N-(4-methylphenyl)-2-oxo-2-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}acetamide

Uniqueness

N-(4-bromophenyl)-2-oxo-2-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}acetamide is unique due to the presence of the bromophenyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C16H11BrF3N3O2

Molecular Weight

414.18 g/mol

IUPAC Name

N-(4-bromophenyl)-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide

InChI

InChI=1S/C16H11BrF3N3O2/c17-11-5-7-12(8-6-11)22-14(24)15(25)23-21-9-10-3-1-2-4-13(10)16(18,19)20/h1-9H,(H,22,24)(H,23,25)/b21-9+

InChI Key

LZIREUPZPIMYDA-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)Br)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)Br)C(F)(F)F

Origin of Product

United States

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